Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)-
Description
The compound Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- (hereafter referred to as the "target compound") is a structurally complex acetamide derivative featuring a cyanoamino group (-NH-CN) and a methylimino (-N=CH₃) substituent on the acetamide backbone. However, the provided evidence lacks detailed physicochemical or spectroscopic data for this compound, limiting a full characterization . It is mentioned in a microscopy-related context, but its specific applications remain unclear .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(cyanoamino)-N,N-dimethyl-2-methyliminoacetamide |
InChI |
InChI=1S/C6H10N4O/c1-8-5(9-4-7)6(11)10(2)3/h1-3H3,(H,8,9) |
InChI Key |
FVZSDOQLOZUXFF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C(=O)N(C)C)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve solvents or be solvent-free .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, comparisons are drawn with structurally or functionally related acetamide derivatives from the evidence. Key differences in substituents, synthesis, and applications are highlighted.
Functional Group Analysis
- Cyanoamino Group (-NH-CN): 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂, CAS 6972-77-6) shares the cyanoamino motif but replaces the methylimino group with a methylaminocarbonyl moiety. This structural variation likely alters its stability and hydrogen-bonding capacity . Butyronitrile,2-(cyanoamino)- (C₅H₇N₃) demonstrates the cyanoamino group in a nitrile framework, emphasizing its versatility in forming diverse derivatives .
- Dimethylamino and Methylimino Groups: N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide (C₁₁H₁₅NO₂) features a dimethylamino group and a methoxyphenyl substituent, contributing to its higher molecular weight (193.24 g/mol) and melting point (79–81°C) compared to simpler acetamides . N,N-Dimethyl-2-(methylphenylamino)acetamide (C₁₁H₁₆N₂O) incorporates a methylphenylamino group, enhancing lipophilicity (molar mass 192.26 g/mol) .
Physicochemical Properties
*No experimental data available for the target compound.
Biological Activity
Acetamide, 2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 115.15 g/mol
- IUPAC Name : N,N-dimethyl-2-(methylamino)acetamide
The biological activity of acetamides generally involves their interaction with various biological targets, including enzymes and receptors. The specific compound may exhibit the following mechanisms:
- Enzyme Inhibition : Similar acetamide compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation .
- Cellular Uptake : Acetamides are often rapidly absorbed through biological membranes, influencing their pharmacokinetics and bioavailability .
Toxicity and Safety Profile
Research indicates that acetamides can produce hepatotoxic effects, particularly with prolonged exposure. For instance, studies have shown that high doses can lead to liver damage and other organ toxicity .
- No Observed Adverse Effect Levels (NOAEL) : Established at 100 mg/kg bw/day for male rats based on liver cell degeneration observed at higher doses .
Mutagenicity and Carcinogenicity
Acetamides generally show low mutagenic potential. However, long-term exposure to certain acetamides has been associated with carcinogenic effects in animal models .
Study on Hepatotoxicity
Urease Inhibition Study
Research into acetamide-sulfonamide scaffolds demonstrated effective urease inhibition, showcasing the potential of modified acetamides in drug development. The IC values for these compounds were reported as low as 9.95 µM, indicating strong biological activity against urease .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
